JNJ-67856633

Übersicht

Beschreibung

Safimaltib, auch bekannt als JNJ-67856633, ist ein niedermolekulares Medikament, das von Janssen Research & Development LLC entwickelt wurde. Es ist ein potenter, selektiver und allosterischer Inhibitor des Mucosa-assoziierten Lymphoid-Gewebe-Lymphom-Translokationsproteins 1 (MALT1). Diese Verbindung wird hauptsächlich hinsichtlich ihres therapeutischen Potenzials bei der Behandlung verschiedener Arten von B-Zell-Lymphomen, einschließlich Mantelzelllymphoms und diffus großzelligem B-Zell-Lymphom, untersucht .

Herstellungsmethoden

Die Synthesewege und Reaktionsbedingungen für Safimaltib sind proprietär und detaillierte Informationen sind nicht öffentlich zugänglich. Es ist bekannt, dass Safimaltib durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Bildung seiner Kernstruktur und die anschließende Funktionalisierung zur Erzielung der gewünschten biologischen Aktivität umfassen . Industrielle Produktionsmethoden umfassen wahrscheinlich Standardverfahren der pharmazeutischen Herstellung, einschließlich Synthese, Reinigung und Formulierung.

Vorbereitungsmethoden

The synthetic routes and reaction conditions for safimaltib are proprietary and detailed information is not publicly available. it is known that safimaltib is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization to achieve the desired biological activity . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation.

Analyse Chemischer Reaktionen

Safimaltib durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation und Reduktion: Diese Reaktionen sind für die Modifizierung des Oxidationszustands der Verbindung unerlässlich, was ihre biologische Aktivität beeinflussen kann.

Substitutionsreaktionen: Diese Reaktionen beinhalten den Austausch einer funktionellen Gruppe durch eine andere, wodurch die Eigenschaften der Verbindung verändert werden können.

Häufige Reagenzien und Bedingungen: Typische Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Bedingungen beinhalten oft kontrollierte Temperaturen und Drücke, um die gewünschten Reaktionsergebnisse zu gewährleisten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Zwischenprodukte, die weiterverarbeitet werden, um die endgültige aktive Verbindung zu erhalten

Wissenschaftliche Forschungsanwendungen

Safimaltib hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von MALT1 und ihre Auswirkungen auf verschiedene Signalwege zu untersuchen.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Modulation von Immunantworten und seines Potenzials als immunmodulatorisches Mittel.

Medizin: In erster Linie erforscht man sein therapeutisches Potenzial bei der Behandlung von B-Zell-Lymphomen, insbesondere solchen, die gegenüber anderen Behandlungen resistent sind. .

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf MALT1 und verwandte Signalwege abzielen

Wirkmechanismus

Safimaltib entfaltet seine Wirkung, indem es die Proteaseaktivität von MALT1 selektiv hemmt. MALT1 ist ein wichtiger Mediator des klassischen nuklearen Faktor-Kappa-Lichtketten-Enhancer von aktivierten B-Zellen (NF-κB)-Signalwegs, der für das Überleben und die Proliferation von B-Zell-Lymphomen entscheidend ist. Durch die Hemmung von MALT1 unterbricht Safimaltib diesen Signalweg, was zu einer verringerten Viabilität und Proliferation von Tumorzellen führt. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der NF-κB-Weg, der PI3K/AKT/mTOR-Weg und die Integrin-Signalgebung .

Wissenschaftliche Forschungsanwendungen

Introduction to JNJ-67856633

This compound is a novel, first-in-class allosteric inhibitor targeting the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease activity, which plays a crucial role in the activation of the NF-κB signaling pathway. This compound has garnered attention for its potential applications in treating various hematological malignancies, particularly B-cell non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL).

Non-Hodgkin Lymphoma (NHL)

This compound has shown promising results in preclinical and clinical studies for treating various subtypes of NHL:

- Diffuse Large B-cell Lymphoma (DLBCL) : The compound demonstrated potent anti-tumor activity in DLBCL models, particularly those with specific mutations. In vivo studies indicated significant tumor growth inhibition in xenograft models OCI Ly3 and OCI Ly10 .

- Chronic Lymphocytic Leukemia (CLL) : Early-phase clinical trials have indicated that this compound is well-tolerated and shows clinical activity in patients with relapsed or refractory CLL .

Combination Therapy

This compound has been evaluated as a combination partner with BTK inhibitors. In preclinical models, it enhanced the efficacy of BTK inhibitors in ABC-DLBCL cell lines that exhibit resistance to these agents. This combination therapy approach is particularly relevant for patients who have exhausted other treatment options due to resistance mechanisms .

Immune Modulation

In addition to its anti-cancer properties, this compound may also play a role in modulating immune responses. Studies have shown that treatment with this compound can inhibit the generation of regulatory T cells (Tregs) in vitro, suggesting potential applications in enhancing anti-tumor immunity by altering T cell dynamics .

Phase 1 Trials

A pivotal phase 1 clinical trial (NCT03900598) was initiated to assess the safety and efficacy of this compound in patients with relapsed/refractory B-cell NHL and CLL. Key findings include:

- Dosage and Safety : The trial explored various dosing regimens, establishing a recommended phase 2 dose of 300 mg once daily. The safety profile was deemed manageable, with common adverse events including hyperbilirubinemia and dose-limiting toxicities .

- Efficacy : Preliminary results indicated an overall response rate of 27.8% among participants at the recommended dose level, with responses observed across both indolent and aggressive histological subtypes .

Summary of Clinical Findings

| Clinical Aspect | Findings |

|---|---|

| Recommended Dose | 300 mg once daily |

| Overall Response Rate | 27.8% (4 complete responses, 6 partial responses) |

| Common Adverse Events | Hyperbilirubinemia, dose-limiting toxicities |

| Target Patient Population | Patients with relapsed/refractory B-cell NHL and CLL |

Wirkmechanismus

Safimaltib exerts its effects by selectively inhibiting the protease activity of MALT1. MALT1 is a key mediator of the classical nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB) signaling pathway, which is crucial for the survival and proliferation of B-cell lymphomas. By inhibiting MALT1, safimaltib disrupts this signaling pathway, leading to reduced tumor cell viability and proliferation. The molecular targets and pathways involved include the NF-κB pathway, PI3K/AKT/mTOR pathway, and integrin signaling .

Vergleich Mit ähnlichen Verbindungen

Safimaltib ist in seiner selektiven und allosterischen Hemmung von MALT1 einzigartig. Ähnliche Verbindungen umfassen andere MALT1-Inhibitoren und Bruton-Tyrosinkinase (BTK)-Inhibitoren. Einige dieser ähnlichen Verbindungen sind:

Biologische Aktivität

JNJ-67856633 is a novel, first-in-class inhibitor targeting MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), a critical component in the signaling pathway that activates NF-κB, which is implicated in various B-cell malignancies. This compound has shown promising biological activity, particularly in the treatment of relapsed/refractory B-cell non-Hodgkin lymphoma (B-NHL) and chronic lymphocytic leukemia (CLL).

This compound functions as a selective, allosteric protease inhibitor of MALT1. By inhibiting MALT1, it disrupts the CARD11-BCL10-MALT1 (CBM) complex, leading to decreased NF-κB signaling and subsequent inhibition of tumor proliferation and survival in B-cell malignancies . The compound has been shown to inhibit the proliferation of activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) cell lines, particularly those with mutations in CD79b or CARD11, which are often resistant to conventional therapies such as Bruton’s Tyrosine Kinase (BTK) inhibitors .

Phase 1 Trials

A pivotal phase 1 clinical trial (NCT03900598) evaluated the safety and pharmacokinetics of this compound in patients with relapsed/refractory B-NHL and CLL. Key findings from this trial include:

- Patient Demographics : 109 patients were enrolled, with a median age of 70 years. The majority had undergone multiple prior lines of therapy .

- Dosage and Administration : The maximum administered dose was 600 mg once daily, with a recommended phase 2 dose (RP2D) established at 300 mg once daily based on safety profiles .

- Efficacy : The overall response rate (ORR) at the RP2D was 27.8%, with complete responses observed in 11.1% of patients .

Safety Profile

The safety profile of this compound was deemed manageable, with treatment-emergent adverse events reported in 97.2% of patients. Notably, hyperbilirubinemia was observed in 44% of cases, influencing dose selection . The most common dose-limiting toxicities included hyponatremia and renal failure at higher doses .

Pharmacokinetics

Pharmacokinetic studies indicated that this compound is rapidly absorbed, reaching maximum concentration within 2 to 5 hours post-administration. The drug exhibited an approximately eight-fold accumulation upon multiple dosing, suggesting favorable pharmacokinetic properties conducive to sustained therapeutic effects .

Preclinical Findings

In preclinical studies, this compound demonstrated potent anti-tumor activity across various models:

- In Vitro Studies : It effectively inhibited cytokine production (IL-6 and IL-10) and showed significant reductions in tumor cell viability in ABC-DLBCL models .

- In Vivo Efficacy : Tumor growth inhibition was observed in xenograft models derived from human DLBCL samples, highlighting its potential as a treatment for mutation-selected tumors .

Summary Table of Key Findings

| Parameter | Details |

|---|---|

| Compound | This compound |

| Target | MALT1 protease |

| Indications | Relapsed/refractory B-NHL, CLL |

| Phase of Development | Phase 1 clinical trials |

| Recommended Dose | 300 mg once daily |

| Overall Response Rate (ORR) | 27.8% |

| Common Adverse Events | Hyperbilirubinemia (44%), dose-limiting toxicities |

| Pharmacokinetics | T_max: 2-5 hours; approximately 8-fold accumulation |

Eigenschaften

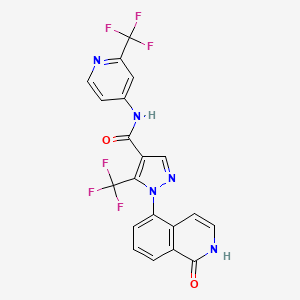

IUPAC Name |

1-(1-oxo-2H-isoquinolin-5-yl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)pyridin-4-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11F6N5O2/c21-19(22,23)15-8-10(4-6-27-15)30-18(33)13-9-29-31(16(13)20(24,25)26)14-3-1-2-12-11(14)5-7-28-17(12)32/h1-9H,(H,28,32)(H,27,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWRZPQBPCAXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CNC2=O)C(=C1)N3C(=C(C=N3)C(=O)NC4=CC(=NC=C4)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11F6N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230273-76-2 | |

| Record name | JNJ-67856633 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230273762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazole-4-carboxamide, 1-(1,2-dihydro-1-oxo-5-isoquinolinyl)-5-(trifluoromethyl)-N-[2-(trifluoromethyl)-4-pyridinyl]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAFIMALTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9790S42AI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.